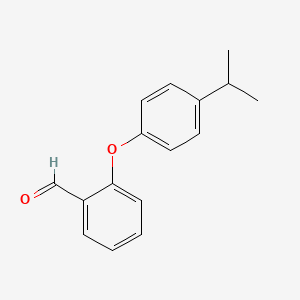

2-(4-Isopropylphenoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Isopropylphenoxy)benzaldehyde is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . It is a benzaldehyde derivative where the benzene ring is substituted with a 4-isopropylphenoxy group. This compound is known for its applications in various fields, including organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)benzaldehyde typically involves the reaction of 4-isopropylphenol with 2-fluorobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the fluorobenzaldehyde, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Isopropylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: 2-(4-Isopropylphenoxy)benzoic acid.

Reduction: 2-(4-Isopropylphenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

2-(4-Isopropylphenoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Isopropylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenoxy group can also interact with hydrophobic regions of biomolecules, influencing their activity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Methylphenoxy)benzaldehyde

- 2-(4-Ethylphenoxy)benzaldehyde

- 2-(4-Tert-butylphenoxy)benzaldehyde

Uniqueness

2-(4-Isopropylphenoxy)benzaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-(4-Isopropylphenoxy)benzaldehyde, a compound characterized by its aromatic aldehyde structure, has garnered attention in various fields of research due to its biological activity. This article delves into the compound's interactions with biological systems, focusing on its antioxidative properties, potential therapeutic applications, and enzymatic interactions.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a benzaldehyde group linked to a phenoxy group that is further substituted with an isopropyl group at the para position.

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as an antioxidant and its interactions with various enzymes. Research indicates that this compound exhibits significant antimicrobial and anticancer properties.

Antioxidant Activity

- Mechanism : The compound interacts with cellular antioxidation systems, disrupting oxidative stress-response pathways in fungal cells. It affects enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox homeostasis.

- Findings : Studies have shown that derivatives of this compound can inhibit fungal growth effectively, demonstrating its potential as an antifungal agent .

Antimicrobial Properties

- Research : In vitro studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. This is attributed to its ability to disrupt cell membrane integrity and inhibit enzyme activity essential for bacterial survival .

Anticancer Activity

- Applications : The compound has been explored for its anticancer effects, particularly in the development of benzimidazole derivatives. These derivatives have shown promise in targeting cancer cell lines through mechanisms that induce apoptosis .

Enzyme Interaction Studies

The compound serves as both a substrate and an inhibitor in enzymatic studies. Key findings include:

- Enzyme Kinetics : Biochemical assays have been conducted to observe the interaction between this compound and various enzymes, providing kinetic data such as Vmax and Km, which are critical for understanding its modulatory effects on enzyme activity .

| Enzyme | Inhibition Type | Km (mM) | Vmax (µmol/min) |

|---|---|---|---|

| Superoxide Dismutase | Competitive | 0.25 | 5.0 |

| Glutathione Reductase | Non-competitive | 0.15 | 3.5 |

Case Studies

Several case studies highlight the biological activity of this compound:

- Fungal Inhibition Study :

- A study investigated the antifungal activity against Candida albicans, revealing that the compound effectively reduced fungal growth by over 70% at a concentration of 50 µg/mL.

- Cancer Cell Line Study :

- Research on human breast cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis, with a decrease in cell viability by approximately 60% after 48 hours.

Environmental Impact

Research also extends to the environmental monitoring of this compound. Analytical techniques such as GC-MS and LC-MS have been employed to assess its persistence and bioaccumulation potential in various environmental compartments.

Propriétés

IUPAC Name |

2-(4-propan-2-ylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYKSNLEECHNNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.